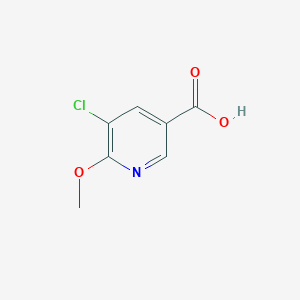

5-Chloro-6-methoxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBFUAARMGZWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588466 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-85-3 | |

| Record name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methoxynicotinic Acid (CAS 884494-85-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxynicotinic acid, registered under CAS number 884494-85-3, is a substituted pyridine carboxylic acid. As a functionalized heterocyclic compound, it serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical industry. Its structure, featuring a carboxylic acid group for derivatization, a methoxy group, and a chloro substituent on the pyridine core, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its known properties, potential applications, and essential handling protocols, synthesized from available technical data to support its use in research and development.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical entity are critical for its application in synthesis and formulation. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884494-85-3 | [1][][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1][][4] |

| Molecular Weight | 187.58 g/mol | [1][][4] |

| Exact Mass | 187.003616 Da | [1][4] |

| IUPAC Name | 5-chloro-6-methoxypyridine-3-carboxylic acid | [] |

| Synonyms | 5-Chloro-6-methoxy-3-pyridinecarboxylic acid | [1][4] |

| Appearance | Solid or liquid (typically a solid powder) | [3] |

| Boiling Point | 296.7 ± 35.0 °C at 760 mmHg | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 133.2 ± 25.9 °C | [1][4] |

| Refractive Index | 1.567 | [1][4] |

Structural Identifiers:

-

InChI Key: FUBFUAARMGZWPE-UHFFFAOYSA-N[]

-

SMILES: COC1=C(C=C(C=N1)C(=O)O)Cl[]

Caption: Chemical structure of this compound.

Spectroscopic Profile (Anticipated)

While specific spectral data sets for CAS 884494-85-3 are not widely published in public repositories, an experienced chemist can predict the characteristic signals based on its structure.[5] This information is vital for reaction monitoring and quality control.

-

¹H NMR: The spectrum should feature a sharp singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm. Two distinct signals in the aromatic region (7.5-9.0 ppm) would correspond to the two protons on the pyridine ring. A very broad singlet, typically downfield (>10 ppm), would represent the carboxylic acid proton (-COOH).

-

¹³C NMR: Expected signals include a peak for the methoxy carbon (~55-60 ppm), several peaks in the aromatic region (110-160 ppm) for the five carbons of the pyridine ring, and a signal for the carbonyl carbon of the carboxylic acid further downfield (~165-175 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching from the methoxy group (~1250 cm⁻¹), and characteristic C=C and C=N stretches from the aromatic pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Critically, the presence of a chlorine atom would result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches: Detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature. However, its synthesis can be conceptualized based on established pyridine chemistry.[6][7] A plausible strategy involves the regioselective functionalization of a di-substituted pyridine precursor. For instance, a starting material like 5,6-dichloronicotinonitrile could undergo selective nucleophilic aromatic substitution (SNAr) with sodium methoxide to install the methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid. The regioselectivity of the methoxylation step is a critical consideration, often influenced by reaction conditions and the electronic nature of other substituents.[8]

Caption: Conceptual synthetic workflow for this compound.

Reactivity Profile: The reactivity of this molecule is governed by its three primary functional groups:

-

Carboxylic Acid: This group is the principal site for derivatization. It readily undergoes esterification, reduction to an alcohol, or conversion to an acid chloride, enabling subsequent amide bond formation—a cornerstone of medicinal chemistry.

-

Pyridine Ring: The nitrogen atom makes the ring electron-deficient, influencing the reactivity of the substituents. The chlorine atom is activated towards nucleophilic aromatic substitution, although this typically requires harsh conditions.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., HBr) to yield the corresponding 6-hydroxy derivative.[9]

Applications in Research and Drug Development

This compound is primarily categorized as a pharmaceutical intermediate and a building block for organic synthesis.[3][10] Heterocyclic scaffolds, particularly substituted pyridines, are prevalent in a vast number of marketed drugs and clinical candidates.[11]

-

Scaffold for Medicinal Chemistry: This molecule provides a rigid, functionalized core for building libraries of novel compounds. The carboxylic acid can be coupled with various amines to explore structure-activity relationships (SAR) for a given biological target.

-

Precursor for Bioactive Molecules: Nicotinic acid derivatives have been investigated for a wide range of therapeutic targets. For example, structurally related compounds have been explored as antagonists for dopamine, serotonin, and orexin receptors, which are implicated in neurological disorders and insomnia.[8][12] The specific substitution pattern of 5-chloro and 6-methoxy groups provides a unique electronic and steric profile that can be exploited to achieve target selectivity and desired pharmacokinetic properties.

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as an irritant.[1][4]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure that safety showers and eyewash stations are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust.[4] Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[3][13]

Exemplary Experimental Protocol: Amide Bond Formation

This protocol describes a general, self-validating procedure for coupling the carboxylic acid with an amine, a fundamental step in utilizing this compound as a building block. The success of the reaction is validated by monitoring the consumption of the starting materials via TLC or LC-MS.

Objective: To synthesize an N-alkyl/aryl amide derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel (round-bottom flask), magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M). The use of an aprotic polar solvent like DMF is crucial as it effectively solubilizes the reactants and does not interfere with the coupling reagents.

-

Activation: Add the coupling agent HATU (1.2 eq) and the non-nucleophilic base DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. Causality: HATU activates the carboxylic acid by forming a highly reactive acyl-intermediate, making it susceptible to nucleophilic attack by the amine. DIPEA is essential to neutralize the hexafluorophosphate salt and the carboxylic acid proton, ensuring the coupling agent remains active and the amine nucleophile is in its free-base form.

-

Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every hour) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Causality: The acidic wash removes excess DIPEA and any remaining unreacted amine. The basic wash removes unreacted HATU byproducts. The brine wash removes residual water from the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

Caption: Step-by-step workflow for a representative amide coupling protocol.

References

- 1. echemi.com [echemi.com]

- 3. 5-Choro-6-methoxynicotinic acid CAS No.884494-85-3, CasNo.884494-85-3 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 12. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. tcichemicals.com [tcichemicals.com]

5-Chloro-6-methoxynicotinic acid molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-6-methoxynicotinic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, and applications, grounding all information in authoritative data.

Introduction and Strategic Importance

This compound is a substituted pyridinecarboxylic acid derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a methoxy group on a pyridine ring—offers a rich platform for chemical modification, enabling the construction of diverse molecular architectures. This guide aims to provide a detailed characterization of this compound to support its effective application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical profile of a molecule are foundational to its reactivity and application. This compound's structure is defined by a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 5-position with a chlorine atom, and at the 6-position with a methoxy group.

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A molecule's behavior in a chemical or biological system is dictated by its physical and chemical properties. The key computed properties for this compound are summarized in the table below, providing a quantitative basis for predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | ECHEMI[3] |

| Molecular Weight | 187.58 g/mol | ECHEMI[3] |

| Exact Mass | 187.003616 Da | ECHEMI[3] |

| CAS Number | 884494-85-3 | ECHEMI[3] |

| IUPAC Name | 5-Chloro-6-methoxypyridine-3-carboxylic acid | ECHEMI[3] |

| XLogP3 | 1.3 - 2.1 | ECHEMI[3] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[3] |

| Rotatable Bond Count | 2 | ECHEMI[3] |

| Topological Polar Surface Area | 59.4 Ų | ECHEMI[3] |

| Complexity | 176 | ECHEMI[3] |

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its procurement and application. It is typically used as an intermediate in multi-step synthetic sequences. For instance, it serves as a precursor for the synthesis of its corresponding methyl ester, methyl 5-chloro-6-methoxynicotinate.[4]

General Synthesis Workflow

A common application of this compound involves its conversion to an acid chloride, a highly reactive intermediate, which can then be used in subsequent reactions. A generalized workflow for this conversion is outlined below.

Caption: Generalized workflow for the conversion of the acid to other derivatives.

Applications in Synthesis

The primary application of this compound is as a building block in organic synthesis, particularly for creating pharmaceutical and agrochemical compounds.[1][2] Its structure is a key component in the synthesis of various biologically active molecules.

-

Pharmaceutical Intermediates: It is a crucial intermediate for synthesizing more complex active pharmaceutical ingredients (APIs). The pyridine core is a common scaffold in medicinal chemistry.[1]

-

Agrochemicals: The compound is used to synthesize herbicides and plant growth regulators, where the specific substitution pattern on the pyridine ring contributes to selective biological activity.[2]

-

Heterocyclic Chemistry Research: Due to its reactive functional groups, it is widely used in research settings for the design and synthesis of novel heterocyclic compounds.[2]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for verifying the molecular weight and purity of the compound. The mass spectrometer will detect the protonated molecule [M+H]⁺ corresponding to its exact mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrations of the functional groups present, such as the C=O of the carboxylic acid and the C-Cl and C-O bonds.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to its GHS classifications, it is an irritant.

-

Hazard Statements:

-

Precautionary Statements:

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined molecular structure and predictable reactivity make it a reliable building block for the synthesis of a wide range of target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, as outlined in this guide, is fundamental to leveraging its full potential in research and commercial applications.

References

solubility of 5-Chloro-6-methoxynicotinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-6-methoxynicotinic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in organic solvents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[3][4] It influences everything from reaction kinetics and purification strategies to the final dosage form's bioavailability.[5] this compound, with its substituted pyridine ring structure, presents a unique solubility profile that warrants detailed investigation. Understanding its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring the quality and efficacy of the final medicinal product.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential to predict and interpret its solubility.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| XLogP3 | 1.3 | [1] |

The presence of both hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen and oxygen atoms), along with a moderate lipophilicity indicated by the XLogP3 value, suggests that this compound will exhibit varied solubility across different classes of organic solvents.[1]

Predicting Solubility: A Theoretical Framework

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, we can make informed predictions based on its structure and the principle of "like dissolves like."

The molecule possesses a polar carboxylic acid group and a pyridine ring, which can engage in various intermolecular interactions. The chlorine and methoxy substituents further modulate its electronic properties and steric profile.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the structure of this compound, it is expected to have good solubility in these solvents due to favorable hydrogen bonding interactions. Studies on the parent compound, nicotinic acid, have shown its solubility in alcohols.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants. We can anticipate significant solubility in solvents like DMSO and DMF, which are excellent at solvating polar molecules. Nicotinic acid itself is soluble in DMSO and dimethyl formamide.[8] Acetonitrile may be a less effective solvent compared to DMSO and DMF, a trend observed with the related molecule nicotinamide.[9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the pyridine nitrogen, the solubility of this compound is expected to be low in non-polar solvents. The energy required to break the crystal lattice of the solid and overcome the strong solute-solute interactions will not be sufficiently compensated by weak solute-solvent interactions.

The interplay between the solute and solvent molecules can be visualized as follows:

Caption: Predicted interaction strength between this compound and different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium between the dissolved and solid states of the compound.[3][10]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., methanol, acetonitrile, ethyl acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. It is recommended to sample at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Implications for Pharmaceutical Processes

The solubility data of this compound in various organic solvents has direct and significant implications for several pharmaceutical processes:

-

Reaction Chemistry: The choice of solvent can influence reaction rates and yields. A solvent in which the starting materials and intermediates are sufficiently soluble is often preferred.

-

Crystallization and Purification: Solubility is a key parameter in developing crystallization processes for purification. By understanding the solubility curve (solubility as a function of temperature), an efficient crystallization process can be designed to maximize yield and purity.

-

Formulation Development: For liquid dosage forms, the solubility of the API or its precursors in pharmaceutically acceptable solvents is a critical consideration.[4]

-

Analytical Method Development: The choice of diluent for analytical methods, such as HPLC, depends on the solubility of the analyte.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. physchemres.org [physchemres.org]

- 10. who.int [who.int]

An In-Depth Technical Guide to the Prospective Biological Activity of 5-Chloro-6-methoxynicotinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the potential biological activities of 5-Chloro-6-methoxynicotinic acid. As a compound with limited direct biological data in publicly accessible literature, this document leverages structure-activity relationships (SAR) and the known bioactivities of analogous chemical structures to build a predictive framework for researchers, scientists, and drug development professionals. The insights and experimental protocols detailed herein are intended to serve as a foundational resource for initiating research into this promising, yet under-investigated, molecule.

Introduction and Physicochemical Profile

This compound is a substituted pyridine carboxylic acid.[1] Its structure, featuring a chlorine atom at the 5-position and a methoxy group at the 6-position of the nicotinic acid scaffold, suggests the potential for diverse biological interactions. While primarily documented as a pharmaceutical intermediate in organic synthesis, its constituent functional groups are present in a variety of bioactive compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-85-3 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Predicted Boiling Point | 296.7±35.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.4±0.1 g/cm³ | [1] |

| Predicted pKa | 2.99±0.10 | Chemicalize |

Prospective Biological Activities and Mechanistic Hypotheses

Based on the chemical motifs present in this compound, several potential biological activities can be hypothesized. The following sections explore these possibilities, drawing parallels with structurally related molecules.

Antimicrobial and Antifungal Potential

The presence of a halogenated pyridine ring is a common feature in many antimicrobial agents. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated notable in vitro activity against Mycobacterium tuberculosis.[3] The chloro- and hydroxyl- substituted chalcones have also been investigated for their antitubercular activities.[4][5][6] The chlorine atom in this compound can enhance lipophilicity, potentially aiding in cell membrane penetration of microorganisms. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with biological targets.

Hypothesized Mechanism of Action: The antimicrobial effect could arise from the inhibition of essential microbial enzymes, such as DNA gyrase or isocitrate lyase, or through the disruption of cell wall synthesis. The overall acidic nature of the molecule might also contribute to altering the intracellular pH of the microbe.

Anticancer and Cytotoxic Potential

Derivatives of nicotinic acid and related heterocyclic compounds have been explored for their anticancer properties. The furanone scaffold, which shares some structural similarities with the substituted pyridine ring, is found in many natural products with diverse biological properties, including anticancer effects.[7] The substitution pattern on the pyridine ring can influence its interaction with various intracellular targets.

Hypothesized Signaling Pathway Involvement: A plausible hypothesis is the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway or specific cyclin-dependent kinases (CDKs). The compound could potentially act as a competitive inhibitor at the ATP-binding site of these kinases.

Caption: Hypothesized anticancer signaling pathway for this compound.

Neurological Activity

The nicotinic acid scaffold is a core component of molecules active in the central nervous system. A notable example is a complex derivative, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064), which acts as a selective orexin 2 receptor antagonist for the treatment of insomnia.[8] This suggests that the 5-chloro-6-methoxy-substituted pyridine ring can serve as a pharmacophore for neurological targets.

Hypothesized Mechanism of Action: this compound or its derivatives could potentially modulate the activity of various neurotransmitter receptors or ion channels in the brain. The specific nature of this interaction would depend on the overall topography and electronic properties of the molecule.

Proposed Experimental Workflows for Activity Screening

To validate the aforementioned hypotheses, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for preliminary investigation.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Microorganism Panel: Select a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 0.1 to 100 µg/mL.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The results from the initial screening assays will provide valuable insights into the potential of this compound.

Table 2: Hypothetical In Vitro Screening Data

| Assay | Test System | Endpoint | Hypothetical Result |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| E. coli | MIC | >128 µg/mL | |

| C. albicans | MIC | 32 µg/mL | |

| Cytotoxicity | MCF-7 | IC₅₀ | 25 µM |

| A549 | IC₅₀ | 40 µM | |

| HEK293 | IC₅₀ | >100 µM |

A hypothetical outcome, as shown in Table 2, would suggest moderate antibacterial activity against Gram-positive bacteria, some antifungal activity, and selective cytotoxicity towards certain cancer cell lines.

Further SAR studies could involve synthesizing and testing analogues with modifications at the following positions:

-

Carboxylic acid: Esterification or amidation could improve cell permeability and alter the pharmacokinetic profile.

-

Methoxy group: Replacement with other alkoxy groups or bioisosteres could modulate potency and selectivity.

-

Pyridine ring: Introduction of additional substituents could further refine the biological activity.

Conclusion and Future Directions

While direct biological data for this compound is currently scarce, a systematic analysis of its structural features and comparison with known bioactive molecules suggest a promising starting point for further investigation. The proposed experimental workflows provide a clear and robust framework for initial screening. Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for antimicrobial, anticancer, or neurological applications.

References

- 1. echemi.com [echemi.com]

- 2. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]

- 5. arabjchem.org [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-6-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxynicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of a carboxylic acid, a chloro substituent, and a methoxy group on the pyridine core provides multiple reaction sites that can be selectively manipulated. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it details its strategic application in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals. The introduction of specific substituents onto the pyridine ring is a cornerstone of modern medicinal chemistry, as it allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its reactivity, solubility, and biological activity[1].

This compound (a substituted nicotinic acid) serves as an exemplary case of a "designer" building block. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating methoxy group, creates a unique electronic landscape on the pyridine ring. This substitution pattern not only influences the molecule's inherent reactivity but also provides three distinct functional handles for subsequent chemical modifications, making it a prized intermediate in multi-step synthetic campaigns[1]. Its application spans the development of novel enzyme inhibitors, receptor antagonists, and potent fungicides[2][3].

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₆ClNO₃ | [4] |

| Molecular Weight | 187.58 g/mol | [4] |

| CAS Number | 884494-85-3 | [4][5] |

| Appearance | White to off-white powder/crystalline solid | Generic |

| Boiling Point | 296.7 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Synonyms | 5-Chloro-6-methoxypyridine-3-carboxylic acid | [4] |

Spectroscopic analysis is crucial for structure verification. While specific spectra are proprietary, typical ¹H NMR signals in DMSO-d₆ would include distinct peaks for the methoxy protons, two aromatic protons on the pyridine ring, and a broad signal for the carboxylic acid proton[6].

Synthesis of this compound

The synthesis of this compound can be approached from various precursors. A common strategy involves the sequential modification of a more readily available nicotinic acid derivative, such as 6-hydroxynicotinic acid. The causality behind this approach is the ability to selectively introduce the chloro and methoxy groups.

A plausible synthetic pathway is outlined below:

-

Chlorination: Introduction of a chlorine atom at the 5-position of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing electrophilic substitution.

-

Methylation: O-methylation of the hydroxyl group to yield the final methoxy-substituted product. This is a standard transformation, often achieved under basic conditions to deprotonate the hydroxyl group, making it a more potent nucleophile.

Caption: A representative synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 5-Chloro-6-hydroxynicotinic acid

This protocol details the methylation step, a crucial transformation for obtaining the target compound from its hydroxyl precursor[7]. The choice of a methylating agent like methyl iodide and a base like potassium carbonate is a classic and robust method for O-methylation of phenols and related hydroxy-heterocycles[8].

Materials:

-

5-Chloro-6-hydroxynicotinic acid[9]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (MeI)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

To a solution of 5-chloro-6-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add methyl iodide (2.5 eq) dropwise to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Acidify the aqueous solution to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Key Transformations

The synthetic utility of this compound stems from its multiple, selectively addressable functional groups.

-

Carboxylic Acid Group: This is often the most reactive site for transformations. It can be readily converted into esters, amides, or acid chlorides, which are themselves versatile intermediates. The conversion to an acid chloride with reagents like thionyl chloride or oxalyl chloride is a common first step to facilitate acylation reactions[3][10].

-

Chloro Group: The chlorine atom at the 5-position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, or alkoxides, providing a powerful method for diversification[1].

-

Pyridine Ring: The ring itself is generally deactivated towards electrophilic aromatic substitution due to the electronegative nitrogen atom. However, the existing substituents modulate this reactivity, and the nitrogen atom can be targeted by alkylating agents to form pyridinium salts[1].

Caption: Major reaction pathways for this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound is best illustrated through its role in constructing complex, high-value molecules.

Pharmaceutical Intermediates

This building block is a key component in the synthesis of various pharmacologically active agents. For instance, related nicotinic acid derivatives are used to synthesize potent antagonists for dopamine and serotonin receptors, which are critical targets in the treatment of neurological and psychiatric disorders[2]. The typical synthetic sequence involves the coupling of the carboxylic acid moiety with a complex amine fragment to form a crucial amide bond.

Agrochemical Development

In the agrochemical sector, halogenated pyridine carboxylic acids are fundamental precursors for novel insecticides and fungicides[1][11]. The 5-bromo-6-chloronicotinoyl moiety, structurally very similar to our topic molecule, is used to synthesize N-(thiophen-2-yl) nicotinamide derivatives that exhibit significant fungicidal activity[3]. The synthesis leverages the reactivity of the corresponding acid chloride to acylate an appropriate amine, demonstrating a straightforward and efficient use of the building block[3].

Experimental Protocol: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. This protocol describes the conversion of this compound to its corresponding amide using a standard peptide coupling agent.

Materials:

-

This compound

-

A primary or secondary amine (R-NH₂) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the amine (1.0 eq), followed by HATU (1.1 eq), and finally DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.

Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a robust and flexible platform for generating molecular diversity. The ability to perform selective transformations at the carboxylic acid, the chloro-position, or even the pyridine nitrogen allows for the systematic exploration of chemical space in drug discovery and agrochemical research. As the demand for novel, highly specific bioactive molecules continues to grow, the strategic importance of well-designed heterocyclic building blocks like this compound is set to increase, paving the way for the next generation of therapeutics and crop protection agents.

References

- 1. 5-Chloro-2-methoxy-4-methylnicotinic acid | 851607-38-0 | Benchchem [benchchem.com]

- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Chloro-6-hydroxynicotinic acid, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

Spectroscopic Characterization of 5-Chloro-6-methoxynicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-6-methoxynicotinic acid (CAS No: 884494-85-3), a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra, the following ¹H NMR data is predicted using advanced computational algorithms. These predictions are based on large databases of known chemical shifts and serve as a reliable guide for experimental verification.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 1H | H-2 |

| ~8.3 | Singlet | 1H | H-4 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~13.5 | Broad Singlet | 1H | -COOH |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for each proton.

-

Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear as singlets due to the lack of adjacent protons for coupling. Their downfield chemical shifts (~8.3-8.8 ppm) are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The proton at the 2-position is typically the most deshielded.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately 4.0 ppm. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C-6 |

| ~150 | C-2 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~110 | C-3 |

| ~55 | -OCH₃ |

Interpretation and Rationale

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon, appearing around 165 ppm.

-

Aromatic Carbons: The carbons of the pyridine ring are found in the aromatic region (110-160 ppm). The carbon attached to the oxygen (C-6) is expected to be the most downfield among the ring carbons, followed by the carbons in close proximity to the nitrogen atom (C-2). The carbon bearing the chlorine atom (C-5) will also be influenced, and its chemical shift can be predicted using established substituent effects.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will have a characteristic chemical shift around 55 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Methoxy) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid and Methoxy) |

| ~800-700 | Medium | C-Cl stretch |

Interpretation and Rationale

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy group are expected just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the methoxy group are expected in the 1300-1200 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 187/189 | High | [M]⁺ (Molecular Ion) |

| 172/174 | Medium | [M - CH₃]⁺ |

| 144/146 | Medium | [M - COOH]⁺ |

| 129 | Low | [M - COOH - CH₃]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 187. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 189 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques.

-

Loss of a methyl radical (-CH₃) from the methoxy group would result in a fragment ion at m/z 172/174.

-

Loss of the carboxylic acid group (-COOH) as a radical would lead to a fragment at m/z 144/146.

-

Subsequent loss of a methyl radical from the [M - COOH]⁺ fragment would give a peak at m/z 129.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizing the Structure and Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. While experimental data remains the gold standard, the predictive data and interpretations presented in this guide offer a solid foundation for researchers. The detailed protocols and rationale behind the spectral features aim to empower scientists in their analytical endeavors, ensuring the reliable characterization of this important pharmaceutical intermediate.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 5-Chloro-6-methoxynicotinic Acid

Abstract

5-Chloro-6-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for evaluating the thermal properties of this molecule. It outlines anticipated degradation mechanisms based on its chemical structure and the known behavior of related nicotinic acid derivatives. Furthermore, this guide details robust, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for definitive degradant identification. This document is intended for researchers, chemists, and drug development professionals involved in process development, formulation, and quality control.

Introduction: The Critical Role of Stability Assessment

This compound belongs to the class of substituted pyridine carboxylic acids, a scaffold frequently utilized in medicinal chemistry. As a precursor to APIs, its chemical purity and stability directly impact the manufacturing process and the final drug product. Thermal stress is a common factor during synthesis, purification, drying, and storage. An unstable intermediate can lead to the formation of impurities, potentially impacting yield, safety, and regulatory compliance.

Therefore, a thorough investigation of the thermal stability profile is not merely a characterization step but a foundational requirement for robust process development and risk management. This guide explains the causality behind experimental choices, providing the scientific rationale needed to design and execute a comprehensive stability assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before undertaking stability studies. The following table summarizes key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | ECHEMI[1] |

| Molecular Weight | 187.58 g/mol | ECHEMI[1] |

| CAS Number | 884494-85-3 | ChemicalBook[2] |

| Predicted Boiling Point | 296.7 ± 35.0 °C at 760 mmHg | ECHEMI[1] |

| Predicted Density | 1.4 ± 0.1 g/cm³ | ECHEMI[1] |

| Appearance | White to off-white solid (Typical) | General knowledge |

| pKa (Predicted) | 2.99 ± 0.10 (for the carboxylic acid) | ChemicalBook[3] |

Note: Some physical properties, such as boiling point, are predicted values and should be experimentally verified.

Anticipated Thermal Degradation Pathways

While specific experimental data for this compound is not extensively published, its degradation profile can be predicted based on the functional groups present and the known behavior of related molecules like nicotinic acid and other chloropyridines.[4][5][6] The primary sites of thermal liability are the carboxylic acid, the methoxy ether, and the carbon-chlorine bond.

The following degradation routes are proposed:

-

Decarboxylation: The most probable initial degradation step upon heating is the loss of carbon dioxide from the carboxylic acid group, a common reaction for pyridinecarboxylic acids.[7] This would yield 5-chloro-2-methoxypyridine.

-

Ether Cleavage (O-Demethylation): The methoxy group can be cleaved, particularly under acidic conditions that may be autocatalyzed by the molecule itself, to form 5-chloro-6-hydroxynicotinic acid.[8][9]

-

Dehalogenation: Cleavage of the C-Cl bond is also possible at elevated temperatures, though typically requires more energy than decarboxylation. This could lead to the formation of 6-methoxynicotinic acid.

-

Hydrolysis: In the presence of moisture, the methoxy group could be hydrolyzed to a hydroxyl group, leading to the formation of 5-chloro-6-hydroxynicotinic acid.

These pathways can occur concurrently or sequentially, leading to a complex mixture of degradation products.

Caption: Proposed primary thermal degradation pathways for this compound.

A Framework for Comprehensive Thermal Analysis

To definitively determine the stability profile, a multi-technique approach is required. The following workflow provides a self-validating system for characterization.

Caption: Integrated workflow for thermal stability and degradation product analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition or volatilization. Studies on related compounds like niacin show it is stable up to approximately 235 °C before volatilizing.[10]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂)

-

Flow Rate: 40-60 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermal effects.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.[10]

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of the major mass loss event, defined as the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, purity, and other thermal events like solid-state transitions or the enthalpy of decomposition. For comparison, the related compound niacinamide melts around 129-133 °C.[11]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Rationale: Sealing the pan prevents mass loss due to sublimation before melting, ensuring an accurate melting endotherm.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at 40 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at 10 °C/min.

-

-

-

Data Analysis: Observe the heat flow curve for endothermic (melting) or exothermic (decomposition) events. The peak temperature of the first major endotherm is recorded as the melting point.

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop a quantitative method capable of separating the parent compound from its potential degradation products, thus indicating stability.

Methodology:

-

Forced Degradation Study:

-

Prepare a solution of this compound (approx. 0.5 mg/mL in a suitable solvent like methanol or acetonitrile/water).

-

Thermally stress the solution at a temperature just below the T_onset determined by TGA (e.g., if T_onset is 220 °C, stress at 180-200 °C) for several hours.

-

Prepare acid, base, oxidative, and photolytic stressed samples as well to ensure specificity.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: C18 is a versatile stationary phase suitable for retaining moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A time-based gradient from 5-95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector, scanning from 200-400 nm. Select an optimal wavelength (e.g., 254 nm or λ_max) for quantification.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all degradation product peaks are resolved from the main peak (peak purity analysis).[12][13]

Protocol: LC-MS/MS for Degradant Identification

Objective: To elucidate the structure of unknown impurities observed in the HPLC analysis of the thermally stressed sample.

Methodology:

-

Instrumentation: Couple the validated HPLC method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][14]

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. Rationale: ESI is a soft ionization technique suitable for thermally labile and polar molecules. Running in both modes ensures detection of all possible ions.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to obtain accurate mass measurements of the parent and impurity peaks.

-

Tandem MS (MS/MS): Fragment the ions corresponding to the impurity peaks to obtain structural information. Compare the fragmentation pattern to the parent compound and theoretical fragments of proposed structures.

-

-

Structure Elucidation: Use the accurate mass to propose elemental compositions. Use the MS/MS fragmentation data to confirm the proposed structures (e.g., loss of CO₂, CH₃, or Cl).

Recommendations for Handling and Storage

Based on the anticipated thermal profile derived from related compounds, the following precautions are recommended until specific experimental data is available:

-

Storage: Store in well-sealed containers at controlled room temperature (20-25 °C), protected from light and moisture.

-

Processing: Avoid prolonged exposure to temperatures exceeding 150 °C during process steps like drying. The use of vacuum drying at lower temperatures is preferable.

-

Monitoring: Regularly test for purity using a validated stability-indicating method, especially for lots stored for extended periods or exposed to temperature excursions.

Conclusion

While this compound is expected to possess moderate thermal stability, this guide underscores the necessity of empirical verification. The primary anticipated degradation pathways include decarboxylation and ether cleavage. A systematic approach combining TGA, DSC, and a stability-indicating LC-MS method provides a robust and self-validating framework for a complete stability assessment. The protocols and insights provided herein empower researchers to ensure the quality and consistency of this critical pharmaceutical intermediate, mitigating risks in the drug development lifecycle.

References

- 1. echemi.com [echemi.com]

- 2. 5-Choro-6-methoxynicotinic acid | 884494-85-3 [chemicalbook.com]

- 3. 54916-65-3 CAS MSDS (5-CHLORO-2-METHOXYNICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. banglajol.info [banglajol.info]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 5-Chloro-6-methoxynicotinic Acid

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 5-Chloro-6-methoxynicotinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Starting from the readily available 6-hydroxynicotinic acid, the synthesis proceeds through a regioselective electrophilic chlorination to yield the 5-chloro-6-hydroxynicotinic acid intermediate. Subsequent O-methylation of the pyridone hydroxyl group affords the final product. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative whose structural motifs are of significant interest in the design of bioactive molecules. The presence of a carboxylic acid, a methoxy group, and a chlorine atom on the pyridine ring provides multiple points for diversification, making it a key intermediate in the synthesis of complex molecular architectures.

The synthetic pathway detailed herein is a logical and efficient two-step process:

-

Electrophilic Chlorination: The electron-rich pyridine ring of 6-hydroxynicotinic acid is susceptible to electrophilic aromatic substitution. The powerful activating and ortho-, para- directing effect of the C6-hydroxyl group (in its pyridone tautomeric form) selectively directs the incoming electrophilic chlorine to the C5 position, which is para to the hydroxyl group.

-

Nucleophilic O-Methylation: The hydroxyl group of the intermediate, 5-chloro-6-hydroxynicotinic acid, is then methylated. This is typically achieved using a methylating agent such as methyl iodide in the presence of a base. This reaction proceeds via a Williamson ether synthesis-type mechanism on the pyridone oxygen.

This sequence is strategically sound as it installs the chloro-substituent under conditions that the final methoxy group might not tolerate, and it leverages the inherent directing effects of the starting material to achieve the desired regioselectivity.

Overall Synthetic Workflow

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 5-Chloro-6-hydroxynicotinic acid

This initial step involves the regioselective chlorination of 6-hydroxynicotinic acid. The choice of a basic sodium hypochlorite solution is a cost-effective and relatively safe method for this transformation, avoiding harsher chlorinating agents.

Principle and Rationale

6-Hydroxynicotinic acid exists in equilibrium with its tautomeric form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The electron-donating nature of the ring nitrogen and the hydroxyl/oxo group strongly activates the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to the C6 substituent. The C5 position is electronically favored, leading to a highly regioselective reaction. Sodium hypochlorite in a basic solution provides the electrophilic chlorine species required for the substitution.

Experimental Protocol

Disclaimer: This protocol is adapted from established procedures for analogous compounds[1]. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 6-Hydroxynicotinic Acid | 139.11 | 10.0 g | 71.9 | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 300 | To create a basic medium |

| 5% Sodium Hypochlorite (NaOCl) | 74.44 (as NaOCl) | 750 mL | ~504 | Chlorinating agent, commercial bleach |

| Concentrated HCl (~37%) | 36.46 | As needed | - | For acidification/precipitation |

| Deionized Water | 18.02 | As needed | - | For washing |

| 2L Beaker, Magnetic Stirrer, pH meter, Büchner Funnel, Filter Paper |

Procedure:

-

Preparation of Reaction Mixture: In a 2-liter beaker equipped with a magnetic stirrer, dissolve 12.0 g of sodium hydroxide pellets in 750 mL of 5% sodium hypochlorite solution. The dissolution is exothermic; allow the solution to cool to room temperature (15-20°C).

-

Addition of Starting Material: To the agitated basic hypochlorite solution, add 10.0 g (71.9 mmol) of 6-hydroxynicotinic acid portion-wise over 15 minutes. The temperature of the reaction mixture may rise slightly. Maintain the temperature below 30°C, using an ice bath if necessary.

-